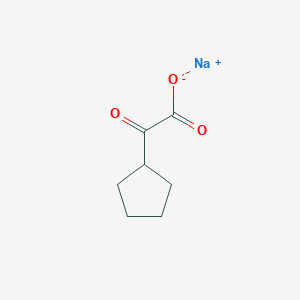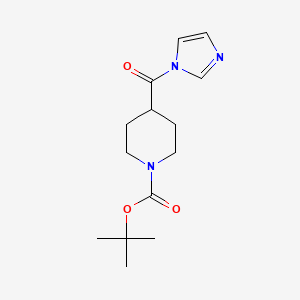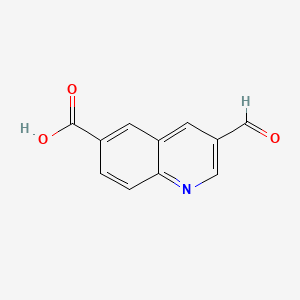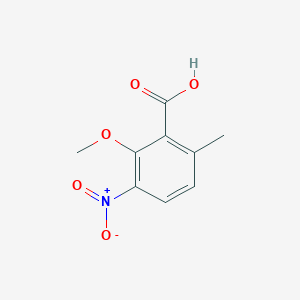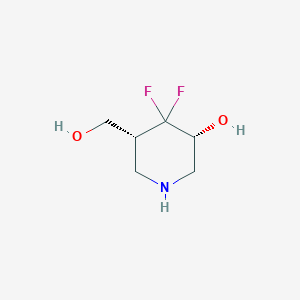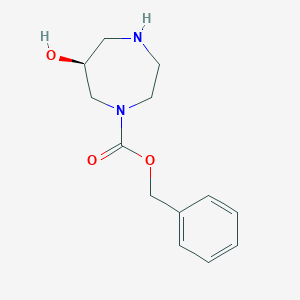
4-Ethoxy-3-isopropylbenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Ethoxy-3-isopropylbenzoic acid is an organic compound with the molecular formula C12H16O3 It is characterized by an ethoxy group at the fourth position and an isopropyl group at the third position on the benzene ring, along with a carboxylic acid group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethoxy-3-isopropylbenzoic acid typically involves the alkylation of a suitable benzoic acid derivative. One common method is the Friedel-Crafts alkylation, where an ethoxybenzene derivative is reacted with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting intermediate is then oxidized to introduce the carboxylic acid group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards.
化学反应分析
Types of Reactions: 4-Ethoxy-3-isopropylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and aldehydes.
Substitution: Halogenated or nitrated benzoic acid derivatives.
科学研究应用
4-Ethoxy-3-isopropylbenzoic acid has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-ethoxy-3-isopropylbenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The ethoxy and isopropyl groups can influence the compound’s binding affinity and specificity for molecular targets, affecting pathways involved in metabolic processes or signal transduction.
相似化合物的比较
4-Ethoxybenzoic acid: Lacks the isopropyl group, making it less hydrophobic.
3-Isopropylbenzoic acid: Lacks the ethoxy group, affecting its solubility and reactivity.
4-Isopropylbenzoic acid: Similar structure but different substitution pattern, leading to different chemical properties.
Uniqueness: 4-Ethoxy-3-isopropylbenzoic acid’s unique combination of ethoxy and isopropyl groups provides distinct chemical and physical properties, making it valuable for specific applications where these features are advantageous.
属性
分子式 |
C12H16O3 |
|---|---|
分子量 |
208.25 g/mol |
IUPAC 名称 |
4-ethoxy-3-propan-2-ylbenzoic acid |
InChI |
InChI=1S/C12H16O3/c1-4-15-11-6-5-9(12(13)14)7-10(11)8(2)3/h5-8H,4H2,1-3H3,(H,13,14) |
InChI 键 |
RGYLLIYUSRFCRD-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=C(C=C(C=C1)C(=O)O)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[Bis(4-chlorophenyl)methylideneamino]-2-(4-methylphenyl)guanidine](/img/structure/B14020846.png)
